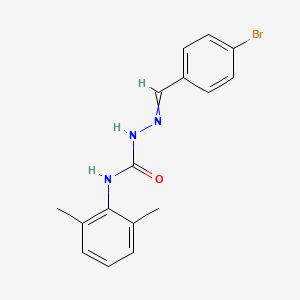

4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone

Descripción

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O/c1-11-4-3-5-12(2)15(11)19-16(21)20-18-10-13-6-8-14(17)9-7-13/h3-10H,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNLLEFLGISSAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NN=CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone, commonly referred to as EGA, has garnered attention for its significant biological activities, particularly in the context of inhibiting endosomal trafficking pathways exploited by various pathogens. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₆H₁₆BrN₃O

- Molecular Weight : 346.22 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The compound is synthesized through the reaction of 4-bromobenzaldehyde with N-(2,6-dimethylphenyl)semicarbazide. The reaction typically involves the following steps:

- Condensation Reaction : Mixing equimolar amounts of 4-bromobenzaldehyde and N-(2,6-dimethylphenyl)semicarbazide in ethanol.

- Heating : The mixture is refluxed for several hours.

- Crystallization : Upon cooling, the product crystallizes out and can be purified through recrystallization.

EGA functions primarily by inhibiting the entry of toxins and viruses into host cells. It specifically targets early endosomal trafficking pathways, preventing the acidification necessary for the activation of several bacterial toxins and viruses. Notably, it has been shown to inhibit anthrax lethal toxin and other acid-dependent toxins:

- Inhibition of Toxin Entry : EGA blocks the translocation of anthrax lethal toxin across host membranes, thereby preventing cellular intoxication .

- Impact on Receptor Trafficking : The compound delays lysosomal targeting and degradation of the epidermal growth factor (EGF) receptor, indicating a broader impact on cellular trafficking processes .

Antiviral Properties

Recent studies have highlighted EGA's potential as an antiviral agent. It has been shown to inhibit multiple RNA viruses by disrupting their entry mechanisms:

- Targeting Host Factors : EGA interferes with host cell factors that viruses exploit for entry, making it a candidate for developing antiviral therapies .

Case Studies

- Inhibition of Anthrax Lethal Toxin :

- Antiviral Activity Against RNA Viruses :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 346.22 g/mol |

| Solubility | >32.2 µg/mL (pH 7.4) |

| Purity | 95% |

| Biological Activity | Description |

|---|---|

| Toxin Inhibition | Inhibits anthrax lethal toxin entry |

| Antiviral Activity | Blocks entry of RNA viruses |

| Impact on Receptor Trafficking | Delays EGF receptor degradation |

Aplicaciones Científicas De Investigación

Synthesis of EGA

The synthesis of EGA involves a multi-step process that starts with the reaction of 2,6-dimethylaniline with phenyl chloroformate to form a phenylcarbamate. This intermediate is then subjected to hydrazinolysis to yield semicarbazide, which subsequently reacts with 4-bromobenzaldehyde to produce the desired semicarbazone product. This method has been optimized for higher yields and purity .

EGA has been identified as a potent inhibitor of endosomal trafficking pathways exploited by various pathogens and toxins. Its biological activity is primarily attributed to its ability to interfere with the acidification of endosomes, which is crucial for the entry of many bacterial toxins into host cells.

Inhibition of Toxin Entry

Research indicates that EGA effectively inhibits the intoxication by lethal toxins from bacteria such as Bacillus anthracis (anthrax) and Clostridium botulinum (botulism). In vitro studies demonstrate that EGA prevents the cleavage of VAMP2, a protein involved in neurotransmitter release, by blocking the action of botulinum neurotoxin types A and B . This inhibition occurs in a concentration-dependent manner, suggesting its potential as a therapeutic agent against these toxins.

Endosomal Trafficking Inhibition

EGA’s mechanism includes delaying lysosomal targeting and degradation of receptors such as the EGF receptor, indicating its role in modulating host cell membrane trafficking . By preventing the transition from early to late endosomes, EGA disrupts the lifecycle of various intracellular pathogens and toxins that rely on this pathway for cellular entry .

Therapeutic Potential

The implications of EGA's activity extend beyond basic research into potential therapeutic applications:

Antiviral Applications

Given its ability to inhibit viral entry into cells through endosomal pathways, EGA shows promise as a candidate for antiviral therapies. By blocking the entry mechanisms utilized by viruses that depend on acidified endosomes for membrane fusion and cytosolic delivery, EGA could serve as a broad-spectrum antiviral agent .

Anticonvulsant Properties

Emerging studies suggest that derivatives of EGA may possess anticonvulsant properties. The structural modifications and bioactivity profiles indicate that these compounds could be explored further for their potential in treating epilepsy and other seizure disorders.

Case Studies and Research Findings

Several studies have documented the efficacy of EGA in various experimental models:

Análisis De Reacciones Químicas

Stability and Hydrolysis

EGA’s semicarbazone group is susceptible to hydrolysis under extreme pH conditions:

-

Acidic Hydrolysis : Prolonged exposure to strong acids (e.g., HCl) cleaves the C=N bond, regenerating 4-bromobenzaldehyde and the semicarbazide .

-

Basic Hydrolysis : Similarly, treatment with NaOH reverses the condensation reaction but with lower efficiency .

Spectroscopic Characterization

Key spectroscopic data for EGA (Source ):

-

1H NMR (DMSO-d6) :

-

Aldimine proton: δ 8.47–8.60 (s, 1H)

-

Aromatic protons: δ 7.58–7.81 (m, 4H, J = 8.5 Hz)

-

Methyl groups: δ 2.15–2.24 (s, 6H)

-

-

HRMS : [M+H]+ observed at m/z 346.0566 (theoretical 346.0555) .

-

IR : Strong C=N stretch at 1609 cm⁻¹ and C=O (urea) at 1648 cm⁻¹ .

Reactivity in Biological Contexts

While EGA itself does not undergo enzymatic degradation, its mechanism involves disrupting endosomal trafficking by:

-

Delaying Lysosomal Fusion : Inhibits acid-dependent toxin entry (e.g., anthrax lethal toxin, botulinum neurotoxin) without neutralizing endosomal pH .

-

Blocking Retrograde Transport : Prevents toxins like ricin from reaching the Golgi apparatus .

Limitations in Chemical Reactivity

-

Cross-Coupling Reactions : Despite the presence of a bromine atom, EGA does not participate in Suzuki-Miyaura couplings under standard Pd-catalyzed conditions, likely due to steric hindrance from the semicarbazone group .

-

Oxidation/Reduction : The semicarbazone and urea functionalities remain stable under physiological conditions, with no reported redox activity .

Comparación Con Compuestos Similares

Endosomal Trafficking Inhibitors

EGA’s activity is distinct from other inhibitors targeting endosomal acidification or trafficking. Key comparisons include:

Key Distinctions :

- EGA uniquely targets vesicle maturation without altering pH, unlike NH4Cl and bafilomycin A1 .

- EGA’s broad-spectrum activity contrasts with ABMA and tamoxifen, which have narrower applications .

Semicarbazone Derivatives

Other semicarbazones exhibit divergent biological activities, primarily in neurology:

Key Distinctions :

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the Schiff base linkage (C=N peak at ~160 ppm in -NMR) and aromatic substitution patterns.

- X-ray Crystallography : Resolve molecular conformation (e.g., E/Z isomerism) and hydrogen-bonding networks. For example, the C=N bond in similar semicarbazones adopts an E conformation due to steric hindrance .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and bromine isotope patterns.

Reference : Structural validation methods for thiosemicarbazones .

Advanced Question: How do steric and electronic effects of the 2,6-dimethylphenyl group influence the semicarbazone’s conformation and reactivity?

Q. Methodological Answer :

- Steric Effects : The 2,6-dimethyl substituents enforce a planar conformation in the semicarbazone moiety, reducing rotational freedom and stabilizing the E isomer. This is confirmed via X-ray diffraction showing restricted dihedral angles (<10°) between aromatic rings .

- Electronic Effects : Electron-donating methyl groups increase electron density on the phenyl ring, altering hydrogen-bonding interactions (e.g., N–H···O bonds) in the crystal lattice.

- Reactivity Impact : Reduced nucleophilicity at the semicarbazone nitrogen due to steric shielding, requiring harsher conditions for further derivatization.

Reference : Conformational analysis of triphenylamine-based semicarbazones .

Advanced Question: How should researchers resolve contradictions in reported crystallographic data for structurally similar semicarbazones?

Methodological Answer :

Contradictions in crystal structures (e.g., bond lengths, packing motifs) may arise from:

- Polymorphism : Screen multiple crystallization solvents (e.g., methanol, DMSO) to isolate stable polymorphs.

- Data Quality : Use high-resolution X-ray sources (synchrotron) and refine structures with software like SHELXL to reduce errors.

- Comparative Analysis : Cross-reference with databases (e.g., Cambridge Structural Database) to identify outliers. For example, deviations in C–Br bond lengths (>1.90 Å) may indicate measurement artifacts .

Reference : Crystallographic refinement protocols for thiosemicarbazones .

Advanced Question: What strategies mitigate low yields during semicarbazone synthesis, particularly for brominated analogs?

Methodological Answer :

Low yields often result from:

- Side Reactions : Competing hydration of the aldehyde to geminal diols. Use anhydrous solvents and molecular sieves to suppress this.

- Incomplete Purification : Optimize column chromatography gradients (e.g., 10–50% EtOAc in hexane) to separate byproducts.

- Steric Hindrance : For bulky substituents (e.g., 2,6-dimethylphenyl), extend reaction times (12–24 hours) and increase temperature (reflux conditions) .

Q. Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model HOMO/LUMO energies, focusing on the bromine atom’s electron-withdrawing effect.

- Charge Distribution : Analyze Mulliken charges to predict sites for electrophilic/nucleophilic attack.

- Solvent Effects : Include solvent models (e.g., PCM) to simulate UV-Vis spectra for comparison with experimental data.

Reference : Computational approaches for semicarbazone electronic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.